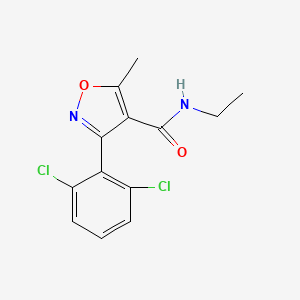
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in the 1970s and has since been the subject of extensive scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related compounds have been explored for their synthesis methodologies and potential applications in medicinal chemistry, particularly for their antibacterial properties. For example, the synthesis of various N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a structural similarity with the compound , demonstrates the interest in developing compounds with enhanced antibacterial activities. These efforts include exploring different synthetic routes and evaluating the antimicrobial efficacy of the synthesized compounds (Gein et al., 2007).
Chemical Synthesis Innovations
Research in chemical synthesis often focuses on developing novel methodologies for constructing complex molecules, which can include the creation of compounds like this compound. Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly synthetic processes. For instance, the development of new routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases advances in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmacologically active compounds (Back & Nakajima, 2000).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors, which is a common approach in drug discovery. The study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, for example, revealed significant anti-acetylcholinesterase activity. This type of research not only contributes to understanding the mechanism of action of potential therapeutic agents but also to the development of new treatments for diseases such as Alzheimer's (Sugimoto et al., 1990).
Antimicrobial and Analgesic Activities
Further studies have expanded on the antimicrobial and analgesic properties of compounds within the same chemical family, highlighting the versatility of these molecules in addressing various therapeutic needs. The synthesis and evaluation of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides for their antimicrobial and analgesic activities exemplify the ongoing research into compounds with multiple potential pharmacological applications (Nosova et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-18(14-7-2-3-8-15(14)20)17(21)13-6-4-10-19(12-13)25(22,23)16-9-5-11-24-16/h5,9,11,13-15,20H,2-4,6-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVONNRXYJBATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)


![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)